Sodium nitroprusside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

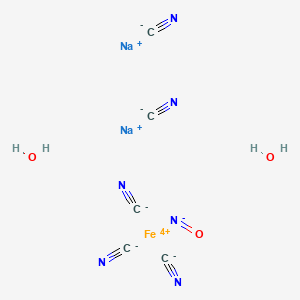

Sodium nitroprusside, also known as this compound dihydrate, is a chemical compound with the formula Na₂[Fe(CN)₅NO]·2H₂O. It is a deep red, odorless crystalline solid that is highly soluble in water. This compound is widely recognized for its role as a vasodilator in medical applications, where it helps to lower blood pressure by releasing nitric oxide (NO) into the bloodstream .

Preparation Methods

Sodium nitroprusside can be synthesized through several methods. One common laboratory method involves the reaction of potassium ferrocyanide with sodium nitrite and sulfuric acid, followed by the addition of copper sulfate and sodium bicarbonate . The industrial production typically involves similar steps but on a larger scale, ensuring the purity and consistency required for medical and research applications .

Chemical Reactions Analysis

Sodium nitroprusside undergoes various chemical reactions, including:

Oxidation and Reduction: It can act as both an oxidizing and reducing agent depending on the reaction conditions.

Substitution Reactions: The compound can undergo substitution reactions where the nitrosyl group (NO) or cyanide groups (CN) are replaced by other ligands.

Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and other transition metal salts. The major products formed depend on the specific reaction conditions but often include various iron complexes and cyanide derivatives .

Scientific Research Applications

Sodium nitroprusside has a wide range of applications in scientific research:

Chemistry: It is used as a reagent to produce nitric oxide radicals via UV radiation-induced photolysis.

Biology: The compound is used in studies involving nitric oxide signaling pathways, which are crucial for understanding various physiological processes.

Industry: It is used in the Phenate Method for the quantitative measurement of ammonia in water samples.

Mechanism of Action

The primary mechanism of action of sodium nitroferricyanide, dihydrate involves the release of nitric oxide (NO) upon decomposition. This NO activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in the relaxation of vascular smooth muscle, causing vasodilation and a subsequent decrease in blood pressure . Additionally, NO can inhibit platelet aggregation and modulate various cellular signaling pathways .

Comparison with Similar Compounds

Sodium nitroprusside is often compared with other nitric oxide donors and cyanide-containing compounds. Some similar compounds include:

This compound: Similar in structure and function, but without the dihydrate form.

Potassium ferrocyanide: Used in similar chemical reactions but does not release nitric oxide.

Sodium cyanide: A simpler cyanide compound used in various industrial processes but lacks the vasodilatory properties of sodium nitroferricyanide.

The uniqueness of sodium nitroferricyanide, dihydrate lies in its ability to release nitric oxide efficiently, making it highly valuable in both medical and research settings .

Properties

Molecular Formula |

C5H4FeN6Na2O3 |

|---|---|

Molecular Weight |

297.95 g/mol |

IUPAC Name |

disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate |

InChI |

InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;; |

InChI Key |

XRKMNJXYOFSTBE-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-[(Phenylamino)methyl]furan-2-yl}methanol](/img/structure/B8766330.png)

![6-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indazol-4-amine](/img/structure/B8766336.png)

![3-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8766361.png)

![N-[6-(4-Cyanobutyl)-3-pyridazinyl]-3-(trifluoromethoxy)benzeneacetamide](/img/structure/B8766420.png)